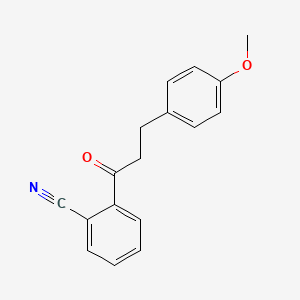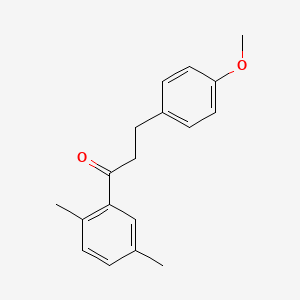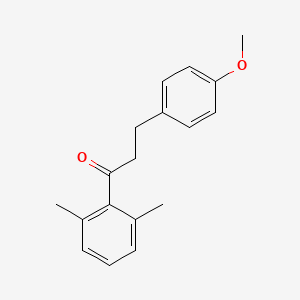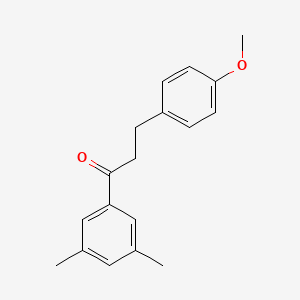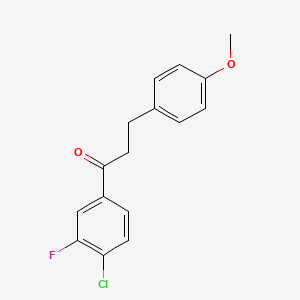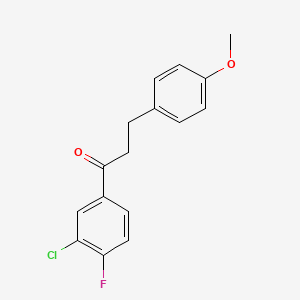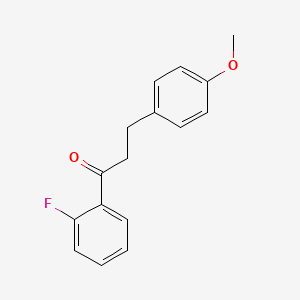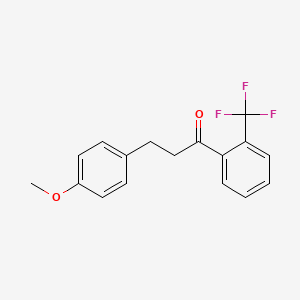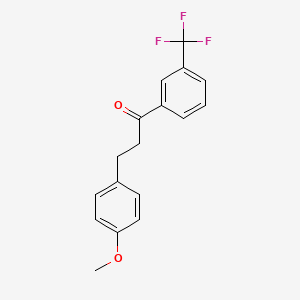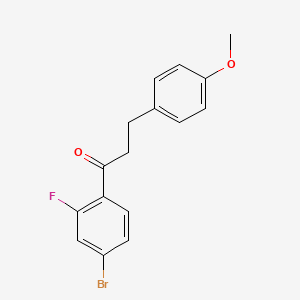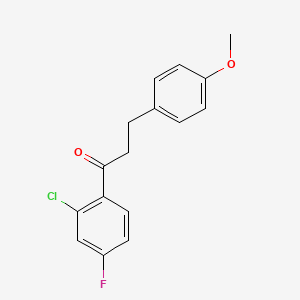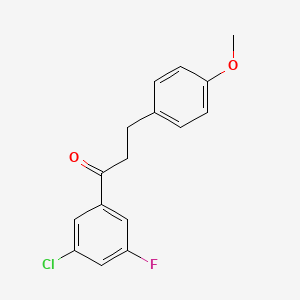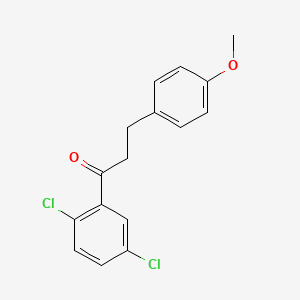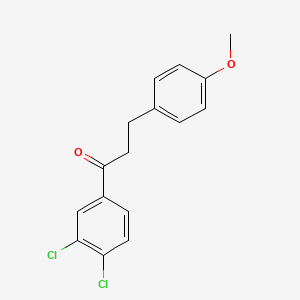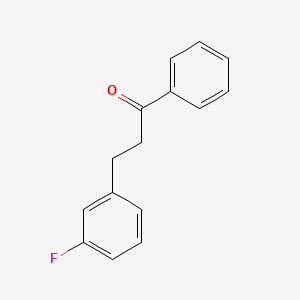
3-(3-Fluorophenyl)propiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Fluorophenyl)propiophenone is a chemical compound with the molecular formula C15H13FO . It has a molecular weight of 228.26 g/mol. It is used in the synthesis of other compounds.
Molecular Structure Analysis
The InChI code for 3-(3-Fluorophenyl)propiophenone is1S/C15H12F2O/c16-13-7-5-12 (6-8-13)15 (18)9-4-11-2-1-3-14 (17)10-11/h1-3,5-8,10H,4,9H2 . This code provides a detailed description of the molecule’s structure.
Aplicaciones Científicas De Investigación
Research Applications
Fluorescent Chemosensors : 4-Methyl-2,6-diformylphenol (DFP), a compound structurally related to 3-(3-Fluorophenyl)propiophenone, has been used as a fluorophoric platform for developing chemosensors for various analytes. These chemosensors exhibit high selectivity and sensitivity, marking their importance in the detection of metal ions, anions, neutral molecules, and pH regions (Roy, 2021).
Molecular Imaging : The use of fluorophores, including those structurally similar to 3-(3-Fluorophenyl)propiophenone, has been essential in cancer diagnosis and molecular imaging. However, the toxicity of these compounds needs careful consideration before clinical application, as highlighted in a literature review of the toxicity of various widely used fluorophores (Alford et al., 2009).
Environmental Impact Studies : The research on benzophenone-3, a compound related to 3-(3-Fluorophenyl)propiophenone, has raised concerns regarding its environmental impact, particularly on aquatic ecosystems, due to its widespread use in consumer products and subsequent release into water bodies. The studies emphasize the need for further research on the environmental monitoring and potential long-term consequences in aquatic ecosystems (Kim & Choi, 2014).
Radiative Decay Engineering : The concept of radiative decay engineering (RDE) involves modifying the emission of fluorophores by altering their radiative decay rates. This technique opens new opportunities in fluorescence, such as enhancing the emission of low quantum yield chromophores and increasing the quantum yields. The potential applications of RDE in medical testing and biotechnology are substantial, offering new directions for research and development (Lakowicz, 2001).
Safety And Hazards
Propiedades
IUPAC Name |
3-(3-fluorophenyl)-1-phenylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h1-8,11H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSAIGQAWVQVPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644508 |
Source


|
| Record name | 3-(3-Fluorophenyl)-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenyl)propiophenone | |
CAS RN |
898788-63-1 |
Source


|
| Record name | 3-(3-Fluorophenyl)-1-phenyl-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898788-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Fluorophenyl)-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

